molecular formula C16H13ClN4O3 B8596570 Methyl 4-((3-chloropyrazin-2-yl)(2-cyanoacetamido)methyl)benzoate

Methyl 4-((3-chloropyrazin-2-yl)(2-cyanoacetamido)methyl)benzoate

Cat. No.: B8596570
M. Wt: 344.75 g/mol
InChI Key: LYOMEICYDCQHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-chloropyrazin-2-yl)(2-cyanoacetamido)methyl)benzoate is a useful research compound. Its molecular formula is C16H13ClN4O3 and its molecular weight is 344.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

methyl 4-[(3-chloropyrazin-2-yl)-[(2-cyanoacetyl)amino]methyl]benzoate

InChI

InChI=1S/C16H13ClN4O3/c1-24-16(23)11-4-2-10(3-5-11)13(21-12(22)6-7-18)14-15(17)20-9-8-19-14/h2-5,8-9,13H,6H2,1H3,(H,21,22)

InChI Key

LYOMEICYDCQHTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)NC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(amino(3-chloropyrazin-2-yl)methyl)benzoate (54 g, 195 mmol) in THF (500 mL) was added 2-cyanoacetic acid (16.6 g, 195 mmol) and TEA (39.4 g, 390 mmol). The mixture was added HATU (74.1 g, 195 mmol) at 0-5° C., and stirred at room temperature for 1 h. The reaction mixture was extracted with EA and water, the organic layer was dried and concentrated. The residue was purified by column chromatography on silica gel eluted with PE:EA=2:1 to give methyl 4-((3-chloropyrazin-2-yl)(2-cyanoacetamido)methyl)benzoate (67 g, yield 100%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
39.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
74.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.